Gemcitabine Monophosphate Formate Salt is a chemical compound derived from gemcitabine, a nucleoside analog used primarily in cancer therapy. It is classified as a small molecule drug and is known for its role as an antimetabolite, specifically targeting various types of cancer, including pancreatic, breast, and lung cancers. Gemcitabine Monophosphate Formate Salt is recognized for its ability to interfere with DNA synthesis, thereby inhibiting the proliferation of malignant cells.
Gemcitabine Monophosphate Formate Salt is synthesized from gemcitabine, which was originally developed for antiviral applications but has since been repurposed as an anticancer agent. The compound is available in various formulations, including injectable forms, and is marketed under the brand name Gemzar. The active ingredient, gemcitabine hydrochloride, undergoes metabolic transformation in the body to exert its therapeutic effects .
The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine followed by the formation of the formate salt. This process may include various chemical transformations such as esterification or salt formation techniques.
The molecular formula of Gemcitabine Monophosphate Formate Salt is . Its structure consists of a pyrimidine base linked to a ribose sugar that lacks a hydroxyl group at the 2' position, characteristic of nucleoside analogs.
Gemcitabine Monophosphate Formate Salt participates in several chemical reactions relevant to its function as an antitumor agent:
These reactions are critical for its mechanism of action and therapeutic efficacy against cancer cells.
Gemcitabine Monophosphate Formate Salt functions primarily through its role as a nucleoside analog:
Relevant data indicates that proper handling is essential due to its cytotoxic nature .
Gemcitabine Monophosphate Formate Salt has significant applications in oncology:
The evolution of nucleoside analog prodrugs reflects a systematic response to pharmacological challenges. Early nucleoside therapeutics like cytarabine (1960s) and 5-fluorouracil (1950s) established the antimetabolite concept but faced limitations including rapid deactivation, poor membrane permeability, and dose-limiting toxicities. The 1986 discovery of gemcitabine by Eli Lilly marked a significant advancement due to its self-potentiating mechanism—diphosphorylated gemcitabine inhibits ribonucleotide reductase, depleting deoxycytidine triphosphate pools and enhancing its own incorporation into DNA [2]. However, clinical translation revealed new obstacles:
Table 1: Evolution of Nucleoside Analog Prodrug Strategies
| Generation | Representative Compounds | Activation Mechanism | Key Advantages | Limitations | |
|---|---|---|---|---|---|
| First (1980s-90s) | Native gemcitabine | Intracellular phosphorylation | Well-characterized metabolism | Transporter-dependent uptake; Rapid deamination | |
| Second (2000s) | Elaidic acid-gemcitabine (CP-4126) | Intracellular esterase cleavage | Bypasses hENT1 transporters | Variable activation kinetics; Formulation challenges | |
| Third (2010s) | Squalenoyl-gemcitabine monophosphate | Lysosomal enzyme cleavage | Transporter-independent; Bypasses kinase step | Complex synthesis; Carrier-mediated delivery | |
| Advanced (2020s) | Dipeptide-monophosphate conjugates | Peptide transporter recognition | Oral bioavailability potential | Intestinal stability challenges | [1] [2] [7] |
Chemoresistance in solid tumors involves multifactorial mechanisms that gemcitabine monophosphate specifically addresses through its unique biochemical properties:
Transporter-independent cellular entry: Unlike parent gemcitabine requiring hENT1-mediated uptake, the monophosphate prodrug coupled to delivery systems (e.g., squalenoyl nanoassemblies) enters cells via endocytosis or passive diffusion. This effectively overcomes a major resistance pathway in pancreatic cancer where hENT1 expression is frequently downregulated. Experimental models demonstrate that inhibiting hENT1 with dipyridamole reduces gemcitabine cytotoxicity by >90% but has negligible impact on the monophosphate prodrug efficacy [1] [2] [7].
Bypassing kinase deficiency: Deoxycytidine kinase downregulation—a common resistance mechanism in recurrent pancreatic cancer—is circumvented by delivering the pre-phosphorylated compound. Squalenoyl-conjugated gemcitabine monophosphate (SQdFdC-MP) nanoassemblies showed 48-fold greater cytotoxicity compared to native gemcitabine in deoxycytidine kinase-deficient pancreatic cancer cell lines (PANC-1, AsPC-1), confirming the kinase-bypass mechanism [7].
Overcoming metabolic inactivation: By substituting the labile amino group with stable phosphoester bonds, the monophosphate form resists deamination by cytidine deaminase. This significantly extends plasma half-life and increases tumor exposure. Pharmacokinetic studies in xenograft models showed 3.2-fold higher intratumoral concentrations of active gemcitabine metabolites after monophosphate administration versus equimolar gemcitabine doses [1] [7].
Targeting ribonucleotide reductase: The monophosphate serves as a more efficient precursor to gemcitabine diphosphate—the irreversible inhibitor of ribonucleotide reductase (RNR). This depletes deoxyribonucleotide pools essential for DNA repair, particularly in tumors with RNR subunit (RRM1/RRM2) overexpression. Combination studies with RNR-sensitizing agents (gambogic acid, astaxanthin) demonstrate synergistic cytotoxicity when using the monophosphate prodrug [4].
Table 2: Resistance Mechanisms Addressed by Gemcitabine Monophosphate
| Resistance Mechanism | Effect on Native Gemcitabine | Monophosphate Prodrug Solution | Experimental Evidence | |
|---|---|---|---|---|
| hENT1 downregulation | 5-10× reduced intracellular accumulation | Transporter-independent cellular uptake | >80% tumor growth inhibition in hENT1(-) PDAC models vs. <20% with gemcitabine | |
| Deoxycytidine kinase deficiency | Impaired phosphorylation to active forms | Direct delivery of monophosphate | IC~50~ reduced 48-fold in kinase-deficient cell lines | |
| Cytidine deaminase overexpression | >90% systemic conversion to dFdU | Stable phosphoester bond resists deamination | Plasma AUC increased 3.2× versus equimolar gemcitabine | |
| RRM1/RRM2 upregulation | Increased RNR activity counteracts inhibition | Enhanced diphosphate generation | Synergy with RNR-sensitizing agents (combination index=0.2-0.4) | [1] [2] [4] |
The therapeutic efficacy of gemcitabine monophosphate depends critically on advanced formulation strategies that address its physicochemical challenges—high polarity, enzymatic susceptibility, and rapid renal clearance. Three innovative delivery platforms have demonstrated significant clinical potential:
Calcium phosphate core: Protects the labile monophosphate from serum phosphatases, reducing premature dephosphorylation to <5% over 24 hours in plasma [6] [8].
Activatable liposomes: Temperature-sensitive liposomes (TSLs) incorporating copper-gemcitabine complexes achieve unprecedented 12% (wt/wt) drug loading—4-fold higher than conventional liposomes. When combined with focused ultrasound hyperthermia (41-42°C), these formulations enable:
Table 3: Advanced Formulation Platforms for Gemcitabine Monophosphate Delivery
| Formulation Platform | Key Components | Particle Properties | Therapeutic Advantages | |
|---|---|---|---|---|
| Squalenoyl nanoassemblies | Squalenoyl-gemcitabine monophosphate bioconjugate | 70-100 nm unilamellar vesicles; Zeta potential: -25 mV | Transporter-independent uptake; Cathepsin B-triggered release; Deep tumor penetration | |
| Lipid-calcium-phosphate nanoparticles | DSPC/Cholesterol/DOTAP lipids; CaP core; cRGD-PEG-DSPE | 85.1 ± 8.1 nm diameter; Zeta potential: +18.3 mV | 93.6% GMP encapsulation; Combinatorial co-delivery; Integrin-targeted uptake | |
| Thermosensitive liposomes | DPPC/DSPC/MPPC/DSPE-PEG~2000~; Cu(II)-gemcitabine complex | 90-120 nm; Phase transition: 41-42°C | 12% wt/wt drug loading; Ultrasound-triggered release; Spatiotemporal control | [7] [8] [10] |
The convergence of these advanced delivery strategies with the inherent pharmacological advantages of the monophosphate moiety represents a paradigm shift in nucleoside analog therapy. Ongoing clinical translation of these formulations holds significant promise for overcoming therapeutically recalcitrant malignancies, particularly pancreatic ductal adenocarcinoma where current gemcitabine regimens provide only marginal survival benefits. Future development will likely focus on hybrid systems combining tumor-specific targeting ligands, stimuli-responsive release mechanisms, and complementary therapeutic agents to maximize therapeutic indices [7] [8] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2